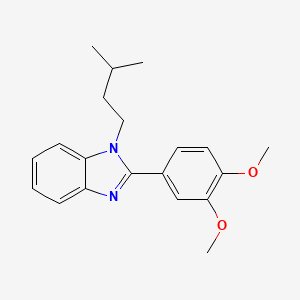

2-(3,4-dimethoxyphenyl)-1-(3-methylbutyl)-1H-benzimidazole

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

2-(3,4-dimethoxyphenyl)-1-(3-methylbutyl)-1H-benzimidazole is a chemical compound belonging to the benzimidazole class, characterized by a benzene ring fused to an imidazole ring and substituted with dimethoxyphenyl and methylbutyl groups. This compound, like others in its class, is of interest due to its structural specificity and potential for varied chemical reactions and properties (Khalaji et al., 2011).

Synthesis Analysis

The synthesis of benzimidazole derivatives, including 2-(3,4-dimethoxyphenyl)-1H-benzimidazole, often involves condensation reactions between o-phenylenediamines and carboxylic acids or their derivatives under specific conditions. The compound can be synthesized through a variety of methods, including intermediate formation and cyclocondensation, which highlights the versatility and reactivity of the benzimidazole framework (Gürbüz et al., 2016).

Molecular Structure Analysis

The molecular structure of 2-(3,4-dimethoxyphenyl)-1H-benzimidazole has been elucidated through crystallographic studies, revealing a dihedral angle between the dimethoxyphenyl group and the benzimidazole system, suggesting a specific spatial arrangement that could influence its chemical reactivity and interactions (Khalaji et al., 2011).

Chemical Reactions and Properties

Benzimidazole compounds are known for their rich chemistry, including nucleophilic substitution reactions, electrophilic addition reactions, and the ability to form complexes with various metals. These reactions are pivotal for the functionalization of the benzimidazole core and the synthesis of more complex molecules (Gürbüz et al., 2016).

Physical Properties Analysis

The physical properties of 2-(3,4-dimethoxyphenyl)-1H-benzimidazole, such as solubility, melting point, and crystal structure, are determined by its molecular geometry and substituent effects. These properties are crucial for understanding its behavior in different environments and for its application in various fields (Khalaji et al., 2011).

科学的研究の応用

Agricultural Applications

Benzimidazole derivatives, such as carbendazim (MBC) and tebuconazole (TBZ), have been utilized in agriculture for the prevention and control of fungal diseases. Innovations in carrier systems, like solid lipid nanoparticles and polymeric nanocapsules, have been developed to enhance the efficacy of these fungicides. These carrier systems offer modified release profiles, increased transfer to the site of action, and reduced environmental and human toxicity. Such advancements indicate the potential for benzimidazole derivatives to contribute to more sustainable and efficient agricultural practices (Campos et al., 2015).

Anticancer Research

Benzimidazole derivatives have been synthesized and tested for their anticancer activities. For example, some derivatives demonstrated moderate cytotoxic effects towards HeLa cells, indicating their potential as anticancer agents. This suggests that with further research, benzimidazole derivatives could play a role in the development of new cancer therapies (El‐Shekeil et al., 2012).

Material Science

In material science, benzimidazole derivatives have been used as catalysts and in the synthesis of novel materials. For instance, a protocol for synthesizing benzoxazole, benzoimidazole, and benzothiazole heterocycles using Fe(III)–Schiff base/SBA-15 as a nanocatalyst highlights the versatility of benzimidazole derivatives in facilitating eco-friendly chemical processes (Bardajee et al., 2016).

Synthesis of Novel Compounds

The development of new benzimidazole derivatives with improved properties is an ongoing area of research. For example, novel trimethoxyphenyl-derived chalcone-benzimidazolium salts have been synthesized and screened for their anticancer activity, demonstrating the potential for benzimidazole derivatives to be tailored for specific therapeutic applications (Yang et al., 2019).

特性

IUPAC Name |

2-(3,4-dimethoxyphenyl)-1-(3-methylbutyl)benzimidazole |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H24N2O2/c1-14(2)11-12-22-17-8-6-5-7-16(17)21-20(22)15-9-10-18(23-3)19(13-15)24-4/h5-10,13-14H,11-12H2,1-4H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KTHRWLXJBVXNHI-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CCN1C2=CC=CC=C2N=C1C3=CC(=C(C=C3)OC)OC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H24N2O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

324.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(3,4-dimethoxyphenyl)-1-(3-methylbutyl)-1H-benzimidazole | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-[(7-cyano-4-hydroxy-2-oxo-1,2-dihydrothieno[3,2-d]pyrimidin-6-yl)thio]-N-(2,5-difluorophenyl)acetamide](/img/structure/B5558449.png)

![4-(2-methyl-1H-imidazol-1-yl)-6-[4-(4-phenylbutanoyl)-1-piperazinyl]pyrimidine](/img/structure/B5558456.png)

![N-[(2-ethyl-4-methyl-1,3-thiazol-5-yl)methyl]-2-phenylimidazo[1,2-a]pyridine-6-carboxamide](/img/structure/B5558457.png)

![4-{[2-(methylthio)phenyl]amino}-4-oxo-2-butenoic acid](/img/structure/B5558465.png)

![(3S*,4S*)-4-(dimethylamino)-1-{[3-(piperidin-1-ylcarbonyl)phenyl]sulfonyl}pyrrolidin-3-ol](/img/structure/B5558473.png)

![methyl {[2-nitro-4-(1-piperidinylcarbonyl)phenyl]thio}acetate](/img/structure/B5558476.png)

![2-(2-methylphenyl)-5-(2-thienyl)-4H-thieno[2,3-d][1,3]oxazin-4-one](/img/structure/B5558478.png)

![N-{2-[methyl(phenyl)amino]ethyl}-4-(4-morpholinyl)benzamide](/img/structure/B5558492.png)

![N-ethyl-2,8-dimethyl-1,2,3,4,4a,9b-hexahydro-5H-pyrido[4,3-b]indole-5-carboxamide](/img/structure/B5558496.png)

![2-{[3-(4-isopropylphenyl)-2-methyl-2-propen-1-ylidene]amino}-1H-isoindole-1,3(2H)-dione](/img/structure/B5558510.png)

![5-{3-[2-(3,5-dimethyl-4-isoxazolyl)-1-pyrrolidinyl]-3-oxopropyl}-3-phenyl-1,2,4-oxadiazole](/img/structure/B5558535.png)

![3-(phenylthio)-N-[2-(trifluoromethyl)phenyl]propanamide](/img/structure/B5558539.png)

![4-{[3-(1,3-benzodioxol-5-ylmethyl)-3-methylpiperidin-1-yl]carbonyl}pyridine](/img/structure/B5558554.png)